molecular formula C11H15ClN2O2 B1439960 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride CAS No. 1177292-63-5

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride

Cat. No. B1439960
CAS RN: 1177292-63-5
M. Wt: 242.7 g/mol
InChI Key: WAQBUTULEPOJRF-UHFFFAOYSA-N
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Description

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is a powder with a molecular weight of 206.24 . The IUPAC name for this compound is 4-amino-1-(4-methoxyphenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is characterized by a pyrrolidin-2-one ring substituted with a 4-methoxyphenyl group and an amino group . The InChI code for this compound is 1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3 .


Physical And Chemical Properties Analysis

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is a powder that is stored at room temperature . Its molecular weight is 206.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Drug Discovery and Development

Pyrrolidine derivatives are known for their versatility in drug discovery, particularly as scaffolds for novel therapeutic agents. The compound may serve as a key intermediate in the synthesis of molecules with potential activity against various biological targets. For example, pyrrolidine-based compounds have shown potency towards RORγt, a nuclear receptor involved in immune response .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, similar to our compound of interest, have demonstrated antiviral activity against viruses such as Newcastle disease virus. These findings suggest that “4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride” could be modified to enhance its antiviral properties, potentially leading to new antiviral drugs .

Cognitive Enhancers

Pyrrolidinone derivatives like piracetam and oxiracetam have been used as cognition enhancers due to their selectivity for brain areas involved in learning and memory processes. While not directly stated, it’s plausible that our compound could be investigated for similar cognitive enhancement applications given its structural similarity .

Detoxification Pathway Modulation

Pyrrolidine derivatives have been studied for their effects on detoxification pathways, such as the pregnane X receptor (PXR). This receptor upregulates proteins involved in clearing foreign substances from the body. The compound could be researched for its influence on such pathways .

Safety and Hazards

The safety information for 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQBUTULEPOJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011357-93-9
Record name 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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